Cas no 1496046-66-2 (3-(Bromomethyl)-1-methoxyhexane)

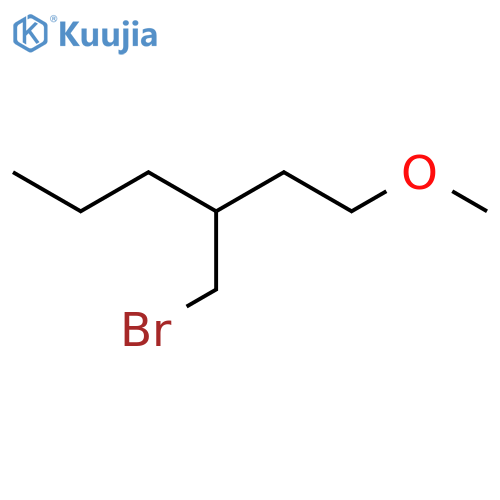

1496046-66-2 structure

商品名:3-(Bromomethyl)-1-methoxyhexane

CAS番号:1496046-66-2

MF:C8H17BrO

メガワット:209.123982191086

CID:5282159

3-(Bromomethyl)-1-methoxyhexane 化学的及び物理的性質

名前と識別子

-

- 3-(bromomethyl)-1-methoxyhexane

- Hexane, 3-(bromomethyl)-1-methoxy-

- 3-(Bromomethyl)-1-methoxyhexane

-

- インチ: 1S/C8H17BrO/c1-3-4-8(7-9)5-6-10-2/h8H,3-7H2,1-2H3

- InChIKey: GOFLBEJVLKDGMG-UHFFFAOYSA-N

- ほほえんだ: BrCC(CCOC)CCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 6

- 複雑さ: 66.3

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 2.9

3-(Bromomethyl)-1-methoxyhexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-676467-0.5g |

3-(bromomethyl)-1-methoxyhexane |

1496046-66-2 | 0.5g |

$713.0 | 2023-03-11 | ||

| Enamine | EN300-676467-10.0g |

3-(bromomethyl)-1-methoxyhexane |

1496046-66-2 | 10.0g |

$3191.0 | 2023-03-11 | ||

| Enamine | EN300-676467-0.05g |

3-(bromomethyl)-1-methoxyhexane |

1496046-66-2 | 0.05g |

$624.0 | 2023-03-11 | ||

| Enamine | EN300-676467-2.5g |

3-(bromomethyl)-1-methoxyhexane |

1496046-66-2 | 2.5g |

$1454.0 | 2023-03-11 | ||

| Enamine | EN300-676467-1.0g |

3-(bromomethyl)-1-methoxyhexane |

1496046-66-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-676467-0.25g |

3-(bromomethyl)-1-methoxyhexane |

1496046-66-2 | 0.25g |

$683.0 | 2023-03-11 | ||

| Enamine | EN300-676467-0.1g |

3-(bromomethyl)-1-methoxyhexane |

1496046-66-2 | 0.1g |

$653.0 | 2023-03-11 | ||

| Enamine | EN300-676467-5.0g |

3-(bromomethyl)-1-methoxyhexane |

1496046-66-2 | 5.0g |

$2152.0 | 2023-03-11 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038256-1g |

3-(Bromomethyl)-1-methoxyhexane |

1496046-66-2 | 95% | 1g |

¥3717.0 | 2023-04-01 |

3-(Bromomethyl)-1-methoxyhexane 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

1496046-66-2 (3-(Bromomethyl)-1-methoxyhexane) 関連製品

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 249916-07-2(Borreriagenin)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量